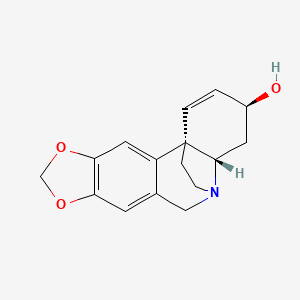
Vittatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vittatine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is known for its complex structure and significant biological activities. This compound has been isolated from various plant species and has attracted considerable interest due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vittatine involves several steps, often starting from simpler organic molecules. One common synthetic route includes the use of a Claisen rearrangement to form the quaternary carbon center, followed by a series of cyclization and functional group transformations . The stereoselective synthesis of this compound can be achieved through chiral induction methods, ensuring the correct configuration of the molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and characterize the compound.
化学反応の分析
Types of Reactions
Vittatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo-vittatine, while reduction can yield dihydro-vittatine.
科学的研究の応用
Chemistry
In chemistry, vittatine serves as a model compound for studying complex alkaloid synthesis. Its unique structure provides insights into stereoselective synthesis and the formation of quaternary carbon centers .
Biology
This compound has shown promising biological activities, including anticancer, antiviral, and antimicrobial properties. It is often used in biological studies to explore its effects on various cell lines and pathogens .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Although not widely used in industry, this compound’s derivatives are of interest for their potential use in pharmaceuticals and agrochemicals. The compound’s complex structure and biological activity make it a valuable target for industrial research.
作用機序
Vittatine exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and DNA, leading to the modulation of cellular processes. For example, this compound has been shown to inhibit topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Crinine: A stereoisomer of vittatine, crinine shares a similar structure but differs in its stereochemistry.
Lycorine: Another Amaryllidaceae alkaloid, lycorine has a similar backbone but distinct functional groups.
Galanthamine: Known for its use in treating Alzheimer’s disease, galanthamine has a different mechanism of action but shares some structural similarities with this compound.
Uniqueness of this compound
This compound’s uniqueness lies in its specific stereochemistry and biological activities. Unlike its similar compounds, this compound has shown a broader range of biological effects, making it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
510-69-0 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
(1R,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m1/s1 |
InChIキー |
RPAORVSEYNOMBR-RLCCDNCMSA-N |
異性体SMILES |
C1CN2CC3=CC4=C(C=C3[C@@]15[C@@H]2C[C@@H](C=C5)O)OCO4 |
正規SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


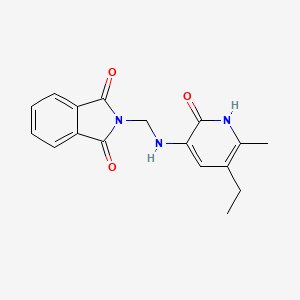

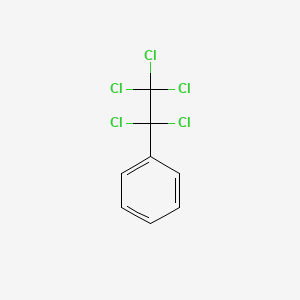


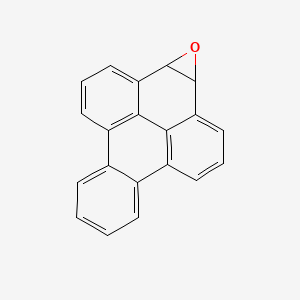

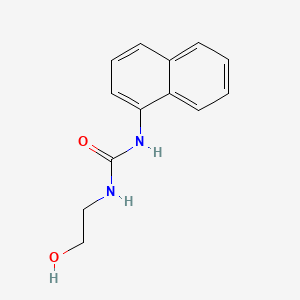



![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)


